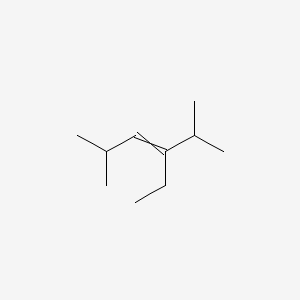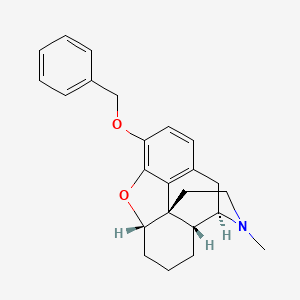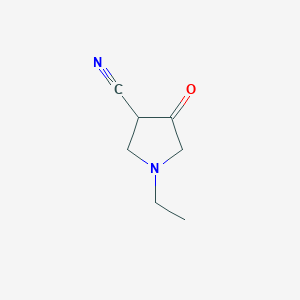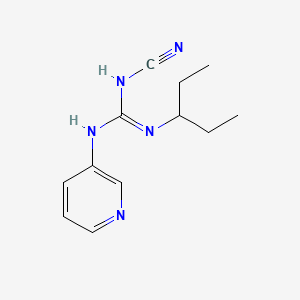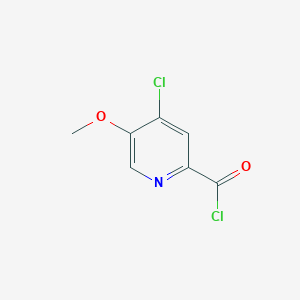
Benzylamine, N-cyclohexyl-N-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine, N-cyclohexyl-N-pentyl- is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amine functional group, with additional cyclohexyl and pentyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylamine, N-cyclohexyl-N-pentyl- can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with cyclohexylamine and pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzylamine with cyclohexyl and pentyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium carbonate as the base and an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of Benzylamine, N-cyclohexyl-N-pentyl- may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported catalysts can facilitate the reductive amination or alkylation reactions, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylamine, N-cyclohexyl-N-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines with different functional groups.
Applications De Recherche Scientifique
Benzylamine, N-cyclohexyl-N-pentyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzylamine, N-cyclohexyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclohexyl and pentyl substituents may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analog with only a benzyl group attached to the amine.
N-cyclohexylbenzylamine: Contains a cyclohexyl group in addition to the benzyl group.
N-pentylbenzylamine: Contains a pentyl group in addition to the benzyl group.
Uniqueness
Benzylamine, N-cyclohexyl-N-pentyl- is unique due to the presence of both cyclohexyl and pentyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide enhanced properties compared to its simpler analogs, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63019-05-6 |
|---|---|
Formule moléculaire |
C18H29N |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
N-benzyl-N-pentylcyclohexanamine |
InChI |
InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3 |
Clé InChI |
MVZGFKGRJPSFOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC1=CC=CC=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


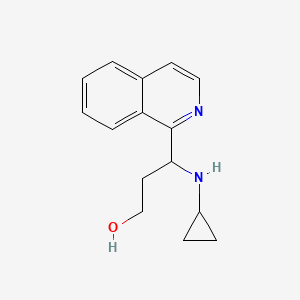
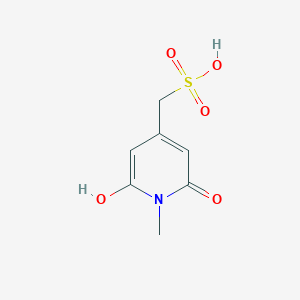
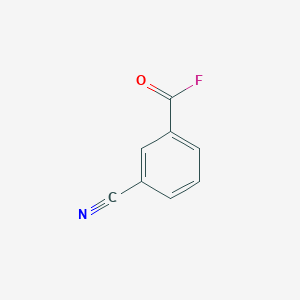



![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)


